molecular formula C18H16N6O3 B11489545 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11489545
M. Wt: 364.4 g/mol
InChI Key: VUXZAJXRKPQQMO-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a complex heterocyclic compound that features a unique combination of pyrazole, pyrrole, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3,5-dimethyl-4-nitro-1H-pyrazole through the nitration of 3,5-dimethylpyrazole.

    Attachment of the Pyrazole to the Oxadiazole Ring: The nitro group of the pyrazole is reduced to an amine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Introduction of the Pyrrole Moiety: The final step involves the coupling of the oxadiazole intermediate with a pyrrole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the nitro group to yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction of the nitro group will produce amines.

Scientific Research Applications

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole moiety but lacks the oxadiazole and pyrrole rings.

    4-(1H-Pyrrol-1-yl)benzoic acid: Contains the pyrrole moiety but lacks the pyrazole and oxadiazole rings.

    1,2,4-Oxadiazole derivatives: Various compounds containing the oxadiazole ring but differing in other substituents.

Uniqueness

The uniqueness of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and potential biological activities. This structural complexity makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N6O3/c1-12-17(24(25)26)13(2)23(20-12)11-16-19-18(21-27-16)14-5-7-15(8-6-14)22-9-3-4-10-22/h3-10H,11H2,1-2H3

InChI Key

VUXZAJXRKPQQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)C)[N+](=O)[O-]

Origin of Product

United States

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